4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide
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Overview
Description
4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, nitro, and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide typically involves multiple steps. One common approach starts with the nitration of 4-methoxyacetophenone to introduce the nitro group. This is followed by the formation of the tetrazole ring through the reaction of the corresponding nitrile with sodium azide in the presence of a catalyst such as zinc chloride . The final step involves the coupling of the tetrazole derivative with the benzamide core under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Cyclization: The tetrazole ring can be involved in cyclization reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Catalysts such as zinc chloride or iodine.
Major Products
Reduction: 4-methoxy-3-amino-N-(2-propyltetrazol-5-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex cyclic structures involving the tetrazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitroacetophenone: Shares the methoxy and nitro groups but lacks the tetrazole ring.
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-n-propylbenzamide: Contains a similar benzamide core but with different substituents.
Uniqueness
4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O4/c1-3-6-17-15-12(14-16-17)13-11(19)8-4-5-10(22-2)9(7-8)18(20)21/h4-5,7H,3,6H2,1-2H3,(H,13,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEMSDJFEQNVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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